Cas no 2034278-00-5 (1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide)

1-Methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide is a structurally optimized small molecule featuring a cyclohexyl core linked to a pyrimidine moiety and a piperidine-4-carboxamide group. Its (1r,4r) stereochemistry ensures precise spatial orientation, enhancing binding affinity and selectivity for target interactions. The methanesulfonyl group contributes to improved solubility and metabolic stability, while the pyrimidin-2-yloxy substituent facilitates potential hydrogen bonding and π-stacking interactions. This compound is of interest in medicinal chemistry for its potential as a kinase inhibitor or modulator of protein-protein interactions. Its well-defined stereochemistry and balanced physicochemical properties make it a valuable intermediate for further pharmacological exploration.
1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide structure
2034278-00-5 structure
Product Name:1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide
CAS No:2034278-00-5
MF:C17H26N4O4S
MW:382.4777
CID:5347743
Update Time:2025-06-12

1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • HZTQEOPOFXEQPO-SHTZXODSSA-N
    • 1-(methylsulfonyl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)piperidine-4-carboxamide
    • 1-methylsulfonyl-N-(4-pyrimidin-2-yloxycyclohexyl)piperidine-4-carboxamide
    • 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide
    • Inchi: 1S/C17H26N4O4S/c1-26(23,24)21-11-7-13(8-12-21)16(22)20-14-3-5-15(6-4-14)25-17-18-9-2-10-19-17/h2,9-10,13-15H,3-8,11-12H2,1H3,(H,20,22)
    • InChI Key: HZTQEOPOFXEQPO-UHFFFAOYSA-N
    • SMILES: S(C([H])([H])[H])(N1C([H])([H])C([H])([H])C([H])(C(N([H])C2([H])C([H])([H])C([H])([H])C([H])(C([H])([H])C2([H])[H])OC2N=C([H])C([H])=C([H])N=2)=O)C([H])([H])C1([H])[H])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 558
  • XLogP3: 0.9
  • Topological Polar Surface Area: 110

1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide Pricemore >>

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1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide Related Literature

Additional information on 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide

Introduction to 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide (CAS No. 2034278-00-5)

The compound 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide, identified by its CAS number 2034278-00-5, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The structural motif incorporates a pyrimidin-2-yloxy moiety linked to a cyclohexyl ring, further functionalized with a piperidine core and a methanesulfonyl group, making it a versatile scaffold for further chemical and biological investigations.

Recent studies have highlighted the importance of heterocyclic compounds in the development of novel therapeutic agents. The pyrimidine scaffold, in particular, is well-documented for its role in various bioactive molecules, including antiviral, anticancer, and anti-inflammatory agents. The incorporation of a pyrimidin-2-yloxy group into the molecular structure of this compound suggests potential interactions with biological targets such as kinases and other enzymes involved in cellular signaling pathways. This feature positions the compound as a promising candidate for further exploration in the context of targeted therapy.

The cyclohexyl moiety in the molecule contributes to its steric properties, which can influence both its solubility and binding affinity to biological targets. Cyclohexyl-substituted piperidine derivatives have been extensively studied for their role in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier efficiently. The presence of this group in 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide may enhance its pharmacokinetic profile, making it an attractive candidate for further development.

The methanesulfonyl group is another critical feature of this compound that warrants detailed investigation. Methanesulfonyl derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The methanesulfonyl moiety can serve as a pharmacophore, interacting with specific residues on target proteins to modulate their function. In the context of this compound, the methanesulfonyl group may contribute to its ability to inhibit or activate certain enzymatic pathways, depending on the specific biological target under investigation.

Current research in medicinal chemistry increasingly emphasizes the development of multifunctional compounds that can address multiple therapeutic targets simultaneously. The structural complexity of 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide makes it an ideal candidate for such investigations. By leveraging computational modeling and high-throughput screening techniques, researchers can rapidly assess its interactions with various biological targets and identify potential lead compounds for further optimization.

One particularly intriguing aspect of this compound is its potential application in the treatment of neurological disorders. The combination of a pyrimidin-2-yloxy group and a cyclohexyl-piperidine core suggests that it may modulate neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases. Recent studies have demonstrated that piperidine derivatives can interact with serotonin and dopamine receptors, which are key players in regulating mood and cognitive function. The unique structural features of this compound may offer a new approach to modulating these systems without the side effects associated with traditional treatments.

In addition to its potential applications in CNS disorders, this compound may also have utility in oncology research. The methanesulfonyl group has been shown to exhibit inhibitory activity against various kinases, which are often overexpressed in cancer cells. By targeting these kinases directly, compounds like 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide could disrupt signaling pathways that promote tumor growth and metastasis. Preliminary studies suggest that derivatives of this class may exhibit potent antitumor activity with minimal toxicity to healthy cells.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful functionalization of the cyclohexyl ring followed by coupling reactions to introduce the pyrimidin-2-yloxy and methanesulfonyl groups. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to ensure high yield and purity. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also provide valuable insights into how complex molecules can be constructed efficiently.

As research continues to uncover new therapeutic targets and mechanisms, compounds like 1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide will play an increasingly important role in drug discovery. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, from neurological disorders to cancer treatment. By leveraging state-of-the-art computational tools and experimental techniques, researchers can accelerate the development process and bring new treatments to patients more quickly than ever before.

In conclusion,1-methanesulfonyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]piperidine-4-carboxamide (CAS No. 2034278-00-5) is a structurally complex and biologically potent compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it an attractive candidate for further exploration in drug discovery efforts aimed at treating neurological disorders and cancer. As research progresses,this compound will undoubtedly contribute valuable insights into the development of novel therapeutic agents that improve human health.

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